3,3-Dimethyloxetane

Catalog No.
S773068
CAS No.
6921-35-3
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethyloxetane

CAS Number

6921-35-3

Product Name

3,3-Dimethyloxetane

IUPAC Name

3,3-dimethyloxetane

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-5(2)3-6-4-5/h3-4H2,1-2H3

InChI Key

RVGLUKRYMXEQAH-UHFFFAOYSA-N

SMILES

CC1(COC1)C

Canonical SMILES

CC1(COC1)C

Organic Synthesis

  • Due to its reactive three-membered ring structure, 3,3-dimethyloxetane can act as a precursor for the synthesis of other complex organic molecules. Researchers can utilize it as a building block to create various carbon-carbon and carbon-oxygen bonds. Source: Sigma-Aldrich:

Solvent Applications

  • 3,3-Dimethyloxetane possesses properties that make it a suitable solvent for certain scientific research purposes. Its cyclic ether structure allows it to dissolve a range of polar and non-polar compounds. Additionally, its relatively low boiling point (81 °C) facilitates evaporation. Source: National Institute of Standards and Technology:

Research on Chemical Reactions

  • Scientists can employ 3,3-dimethyloxetane to study ring-opening reactions. The reactivity of the cyclic ether ring allows researchers to investigate how it interacts with different reagents and catalysts. This knowledge can provide insights into reaction mechanisms and the development of new synthetic methods. Source: PubChem - 3,3-Dimethyloxetane

3,3-Dimethyloxetane is a cyclic ether with the molecular formula C₅H₁₀O. It consists of a four-membered ring with two methyl groups attached to the third carbon atom. This compound is notable for its unique structural properties, which contribute to its reactivity and potential applications in various chemical processes. 3,3-Dimethyloxetane is characterized by its flammability and toxicity, as indicated by its classification as harmful if swallowed and highly flammable .

There is no known specific mechanism of action for 3,3-Dimethyloxetane in biological systems as research in this area is limited.

Information on the safety hazards of 3,3-Dimethyloxetane is scarce. However, as a general guideline for ethers, it is advisable to handle it with caution due to its potential flammability and volatility. Ethers can also react with strong acids or oxidizing agents, so proper handling procedures should be followed [].

, particularly involving radical mechanisms. Research has shown that it reacts with methyl radicals, leading to hydrogen atom abstraction. The kinetics of these reactions provide insights into the stability and reactivity of the compound under varying temperatures. The rate expressions for hydrogen-atom abstraction from 3,3-dimethyloxetane have been determined, indicating its relative reactivity compared to other oxetanes .

In addition to radical reactions, 3,3-dimethyloxetane can participate in thermal decomposition processes. Studies have demonstrated that it decomposes unimolecularly under specific conditions, highlighting its potential as a precursor in synthetic chemistry .

Several methods exist for synthesizing 3,3-dimethyloxetane:

  • Ring-Opening Reactions: One common approach involves the ring-opening polymerization of oxetanes using specific initiators.
  • Cationic Polymerization: Cationic ring-opening polymerization has been explored using various catalysts to produce star-shaped poly(3,3-dimethyloxetane) structures .
  • Radical Initiation: The compound can also be synthesized through radical initiation methods that involve the reaction of methyl radicals with appropriate precursors.

These synthesis methods allow for the production of 3,3-dimethyloxetane in varying purities and forms suitable for different applications.

3,3-Dimethyloxetane finds applications in several areas:

  • Polymer Chemistry: It is used as a monomer in the synthesis of polymers through cationic polymerization techniques.
  • Chemical Intermediates: The compound serves as an intermediate in various chemical syntheses due to its reactivity.
  • Solvents: Its properties make it suitable for use as a solvent in certain

Interaction studies involving 3,3-dimethyloxetane primarily focus on its reactivity with radicals and other reactive species. The compound's ability to participate in hydrogen abstraction reactions indicates its potential role in various chemical processes. Additionally, studies on copolymerization with other oxetanes have provided insights into its compatibility and behavior in mixed systems .

Several compounds share structural similarities with 3,3-dimethyloxetane. These include:

  • 2,2-Dimethyloxetane: Similar in structure but with different positioning of methyl groups; it exhibits different reactivity patterns.
  • 3-Methyloxetane: A simpler derivative that lacks one methyl group; this affects its physical and chemical properties.
  • Oxetane: The parent compound without any substituents; serves as a baseline for comparing reactivity and stability.

Comparison Table

CompoundMolecular FormulaUnique Features
2,2-DimethyloxetaneC₅H₁₀OMethyl groups at different positions
3-MethyloxetaneC₄H₈OLess steric hindrance due to fewer substituents
OxetaneC₄H₈OBasic structure without substituents
3,3-DimethyloxetaneC₅H₁₀OTwo methyl groups enhancing reactivity

The uniqueness of 3,3-dimethyloxetane lies in its dual methyl substitution on the same carbon atom within the oxetane ring, which influences both its chemical behavior and potential applications compared to similar compounds.

XLogP3

1

Boiling Point

80.6 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

6921-35-3

Dates

Modify: 2023-08-15

Explore Compound Types